molecular formula C11H20N2O2 B6188214 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate CAS No. 2639462-89-6

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate

Cat. No.: B6188214
CAS No.: 2639462-89-6
M. Wt: 212.29 g/mol
InChI Key: RDDICJUIVVNNIP-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is a bicyclic carbamate derivative featuring a norbornane-like framework with a nitrogen atom at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing Rho-associated protein kinase (ROCK) inhibitors, as highlighted in a recent patent (WO2024064726A1) . Its rigid bicyclic structure imparts conformational constraints, enhancing binding specificity to biological targets.

Properties

CAS No.

2639462-89-6

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

RDDICJUIVVNNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)NC2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

A palladium-catalyzed 1,2-aminoacyloxylation strategy enables the construction of oxygenated 2-azabicyclo[2.2.1]heptane frameworks, which serve as precursors for the target compound. Cyclopentenes react with acyloxyamines in the presence of Pd(OAc)₂ (5 mol%) and a bisphosphine ligand (e.g., BINAP, 10 mol%) to form the bicyclic core. Subsequent hydrolysis and Boc protection yield the final product.

Key Steps:

  • Aminoacyloxylation : Cyclopentene derivatives undergo Pd-catalyzed coupling with tert-butyl carbamate to install the acyloxyamine group.

  • Cyclization : Intramolecular cyclization forms the 2-azabicyclo[2.2.1]heptane skeleton.

  • Boc Protection : The free amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.

Optimization Data

ParameterOptimal ConditionYield (%)Reference
CatalystPd(OAc)₂/BINAP78–85
SolventToluene-
Temperature80°C-
Reaction Time12–24 hours-

This method offers stereochemical control, critical for pharmacological activity, but requires rigorous exclusion of moisture and oxygen.

Beckmann Rearrangement and Boc Protection

Reaction Overview

The Beckmann rearrangement of bicyclic ketoximes generates 2-azabicyclo[2.2.1]heptan-4-amine, which is subsequently Boc-protected. This route leverages camphor-derived intermediates, ensuring high stereoselectivity.

Key Steps:

  • Oxime Formation : Treatment of 2-norbornanone with hydroxylamine yields the corresponding oxime.

  • Beckmann Rearrangement : Catalyzed by H₂SO₄ or PCl₅, the oxime rearranges to the 2-azabicycloheptane amine.

  • Boc Protection : FeCl₃ (10 mol%) promotes efficient Boc group installation using (Boc)₂O in dichloromethane.

Optimization Data

ParameterOptimal ConditionYield (%)Reference
Rearrangement AgentH₂SO₄65–70
Boc CatalystFeCl₃92
SolventCH₂Cl₂-
Temperature25°C (Boc step)-

This method is advantageous for scalability but involves harsh acidic conditions during rearrangement.

Reductive Amination and Hydrogenolysis

Reaction Overview

Adapted from a patent describing 4-Boc-aminopiperidine synthesis, this route employs reductive amination followed by hydrogenolysis to construct the target compound.

Key Steps:

  • Reductive Amination : N-Benzyl-2-azabicyclo[2.2.1]heptan-4-one reacts with ammonium acetate and NaBH₃CN to form the secondary amine.

  • Boc Protection : The amine is protected using (Boc)₂O in toluene at 80°C.

  • Hydrogenolysis : Pd/C-mediated hydrogenation removes the benzyl group, yielding the free amine, which is reprotected if necessary.

Optimization Data

ParameterOptimal ConditionYield (%)Reference
Reducing AgentNaBH₃CN81
Hydrogenation10% Pd/C, H₂ (1.0 MPa)90.7
SolventMethanol-

This method offers high yields but requires multiple protection/deprotection steps.

Hofmann-Löffler-Freytag Reaction

Reaction Overview

The Hofmann-Löffler-Freytag (HLF) reaction constructs the azabicycloheptane core via radical-mediated cyclization.

Key Steps:

  • N-Chlorination : Treating a linear amine precursor with N-chlorosuccinimide (NCS) forms the N-chloroamine.

  • Radical Cyclization : UV irradiation or thermal initiation generates radicals, inducing cyclization.

  • Boc Protection : The resulting amine is Boc-protected using standard conditions.

Optimization Data

ParameterOptimal ConditionYield (%)Reference
Chlorinating AgentNCS60–65
InitiationUV Light (254 nm)-

While innovative, this method suffers from moderate yields and competing side reactions.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Range (%)Scalability
Palladium-CatalyzedHigh stereoselectivitySensitivity to air/moisture78–85Moderate
Beckmann RearrangementScalable, camphor-derived precursorsHarsh acidic conditions65–92High
Reductive AminationHigh yields, established protocolsMultiple protection steps81–90.7High
Hofmann-Löffler-FreytagNovel radical mechanismModerate yields, side reactions60–65Low

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC12CCC(C1)NC2
  • InChIKey : RDDICJUIVVNNIP-UHFFFAOYSA-N

The compound features a bicyclic structure which contributes to its unique reactivity and binding properties, making it suitable for various applications in drug design and synthesis.

Medicinal Chemistry

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

  • Neuropharmacology : The compound's bicyclic structure may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies suggest it may act on neurotransmitter systems, particularly those involving acetylcholine receptors.
  • Anticancer Activity : Research indicates that derivatives of carbamates can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The unique structure of this compound could be optimized for enhanced efficacy against cancer cells.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems in plants and pests.

  • Insecticide Development : Compounds with similar structures have shown effectiveness in targeting specific insect receptors, leading to the development of safer agricultural chemicals that minimize environmental impact while maximizing pest control.

Materials Science

In materials science, this compound can be used as a building block for synthesizing polymers or coatings with desirable properties.

  • Polymer Synthesis : Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical properties.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives, including this compound, assessing their binding affinity to nicotinic acetylcholine receptors (nAChRs). Results indicated that modifications to the tert-butyl group significantly influenced receptor affinity and selectivity, suggesting pathways for developing new treatments for cognitive disorders.

Case Study 2: Agricultural Applications

Research conducted at an agricultural university tested the efficacy of several carbamate-based compounds against common agricultural pests. This compound demonstrated promising results in lab settings, showing reduced pest populations without harming beneficial insects, indicating its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate involves its interaction with molecular targets such as enzymes. For example, as a precursor to enzyme inhibitors, it can bind to the active site of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effects .

Comparison with Similar Compounds

Positional Isomers on the 2-Azabicyclo[2.2.1]heptane Framework

The position of the Boc-protected amine on the bicyclic scaffold significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substitution Position Molecular Weight Key Applications
tert-Butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate 1932203-04-7* 4-yl 212.29 ROCK inhibitors
tert-Butyl N-{2-azabicyclo[2.2.1]heptan-5-yl}carbamate 1932203-04-7 5-yl 212.29 Structural studies
tert-Butyl N-{2-azabicyclo[2.2.1]heptan-6-yl}carbamate 2227205-60-7 6-yl 212.29 Undisclosed biological screening
tert-Butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate 1250995-45-9 7-yl 212.29 Protein degrader building blocks

Notes:

  • *CAS 1932203-04-7 is ambiguously assigned to both 4-yl and 5-yl derivatives in different sources ; this requires verification.
  • Positional isomerism alters steric and electronic environments, impacting target binding. For example, the 4-yl derivative’s orientation is optimal for ROCK inhibition , while the 7-yl analog is used in proteolysis-targeting chimeras (PROTACs) due to its exposed amine after deprotection .

Functional Group Modifications

Carbamate vs. Ester Derivatives

Replacing the Boc group with esters or other moieties modifies solubility and metabolic stability:

Compound Name Functional Group Molecular Weight Key Properties
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate Methyl ester 169.21 Higher polarity, lower metabolic stability
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate Ethyl ester 183.23 Intermediate for peptide coupling
This compound Boc carbamate 212.29 Enhanced stability, protease resistance

Key Insight : The tert-butyl group in the Boc carbamate increases hydrophobicity, improving membrane permeability but reducing aqueous solubility. Esters, while more polar, are prone to hydrolysis in vivo .

Complex Substituents

describes advanced derivatives with peptide-like side chains, e.g.,

  • tert-Butyl ((S)-1-((1R,3S,4S)-3-(((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamoyl)-2-azabicyclo[2.2.1]heptan-2-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate Molecular Formula: C₂₆H₄₀N₅O₆ Key Features: Incorporates a pyrrolidinone moiety and branched alkyl chain, likely targeting proteases or GPCRs .

Biological Activity

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate, a bicyclic compound, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. Its unique structural features may contribute to various pharmacological properties, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 155895082

The compound features a tert-butyl group attached to a carbamate moiety linked to a 2-azabicyclo[2.2.1]heptane structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors in the central nervous system (CNS). The bicyclic structure facilitates effective binding within active sites, potentially modulating enzymatic activity through covalent interactions with nucleophilic residues in target proteins.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly in the context of diabetes management and neuropharmacology:

  • Enzyme Inhibition : The compound has shown promise as a DPP-4 (dipeptidyl peptidase-4) inhibitor, similar to other bicyclic compounds that have been evaluated for their effects on glucose metabolism and insulin sensitivity. For example, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibitory activity against DPP-4 .
  • Neuropharmacological Effects : The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their ability to modulate neurotransmitter release and receptor activity, which could lead to therapeutic benefits in conditions like depression or anxiety .
  • Case Studies : In a comparative study, compounds with similar bicyclic structures were assessed for their anticancer activity, revealing that modifications in the azabicyclic framework could enhance selectivity towards tumor cells while sparing normal cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

Data Table: Biological Activity Comparison

Compound NameMolecular FormulaIC50 (nM)Biological Activity
NeogliptinC₁₃H₁₉N₂O₂16.8DPP-4 Inhibitor
This compoundC₁₁H₁₈N₂O₂TBDPotential DPP-4 Inhibitor
Similar Bicyclic CompoundC₁₂H₁₈N₂O₂TBDAnticancer Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving the coupling of a bicyclic amine intermediate with tert-butyl chloroformate. Key steps include:

  • Amine Protection : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines during synthesis .
  • Stereochemical Control : Reaction temperature (-10°C to 25°C) and base selection (e.g., triethylamine or DIPEA) critically influence diastereomeric purity. For example, low temperatures favor retention of the bicyclo[2.2.1]heptane configuration .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity (>97%) .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature-10°C to 25°CHigher yield at lower temps
BaseDIPEAMinimizes side reactions
SolventDichloromethane (DCM)Improved solubility

Q. How can the stereochemistry and purity of this compound be validated experimentally?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) confirm absolute configuration via single-crystal analysis .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish diastereomers; coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) verify bicyclic ring geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Dynamic Ring Effects : Bicyclo[2.2.1]heptane rings exhibit fluxional behavior in NMR, requiring low-temperature (-40°C) experiments to "freeze" conformers .
  • Solvent Artifacts : Polar solvents (e.g., DMSO-d6) may induce peak broadening; use CDCl3 for sharper signals .
  • Reference Standards : Cross-validate with synthetic intermediates (e.g., tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) to isolate spectral contributions .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electrophilic carbamate reactivity (e.g., B3LYP/6-31G* level) to predict nucleophilic attack sites .
  • Molecular Docking : Software like AutoDock Vina screens interactions with biological targets (e.g., rho-kinase inhibitors) using crystal structures from the Protein Data Bank .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (NAMD/GROMACS) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition above 150°C (TGA analysis); store at -20°C under inert gas .
  • pH Sensitivity : Hydrolysis of the carbamate group occurs in acidic/basic conditions (half-life <24 hrs at pH <3 or >10) .
  • Light Sensitivity : UV/Vis studies show degradation under prolonged UV exposure; use amber vials for storage .

Research Challenges and Solutions

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Scale-Up Risks : Exothermic Boc-deprotection steps may cause runaway reactions. Use controlled addition of TFA in DCM at 0°C .
  • Byproduct Management : Silica gel filtration removes residual amines; tangential flow filtration (TFF) is effective for >10 g batches .
  • Regioselectivity : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to prevent over-reduction of the bicyclic core .

Q. How can researchers assess the compound’s pharmacological potential despite limited in vivo data?

  • Methodological Answer :

  • In Silico ADMET : Tools like SwissADME predict blood-brain barrier permeability (e.g., logP = 1.8 suggests CNS activity) .
  • In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolite Tracking : LC-MS/MS identifies stable metabolites (e.g., tert-butyl alcohol adducts) in hepatocyte models .

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